VPC-70619

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

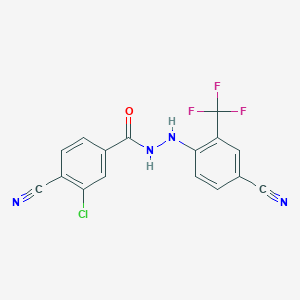

Molecular Formula |

C16H8ClF3N4O |

|---|---|

Molecular Weight |

364.71 g/mol |

IUPAC Name |

3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide |

InChI |

InChI=1S/C16H8ClF3N4O/c17-13-6-10(2-3-11(13)8-22)15(25)24-23-14-4-1-9(7-21)5-12(14)16(18,19)20/h1-6,23H,(H,24,25) |

InChI Key |

XTKCWHGATOSBEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)NNC(=O)C2=CC(=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

VPC-70619 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of VPC-70619, a Novel N-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the N-Myc oncogene, a key driver in several aggressive cancers, including neuroendocrine prostate cancer (NEPC), neuroblastoma, and anaplastic thyroid cancer.[1][2][3][4] Developed through computer-aided drug design (CADD), this compound represents a promising therapeutic agent by targeting the traditionally "undruggable" Myc family of transcription factors.[2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical validation. It is intended to serve as a technical resource for researchers and drug development professionals investigating N-Myc inhibition.

Core Mechanism of Action

The primary oncogenic activity of N-Myc stems from its formation of a heterodimer with the protein Max. This N-Myc-Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[6]

This compound's mechanism of action is centered on the direct disruption of this process. It is designed to bind to the DNA-binding domain (DBD) of the N-Myc-Max heterodimer.[2][3][5] This interaction physically obstructs the complex from binding to DNA E-boxes.[1][5][7][8] Crucially, this compound does not prevent the formation of the N-Myc-Max heterodimer itself but rather acts as a competitive inhibitor of DNA binding.[5][6] By preventing the N-Myc-Max complex from engaging with its genomic targets, this compound effectively suppresses the transcription of N-Myc-dependent genes, leading to potent anti-proliferative effects in N-Myc-driven cancer cells.[1][2][6]

Quantitative Efficacy and Pharmacokinetics

The efficacy and stability of this compound have been quantified through various preclinical assays. The compound demonstrates potent, dose-dependent inhibition of N-Myc transcriptional activity and selective cytotoxicity against N-Myc-overexpressing cancer cell lines.

Table 1: In Vitro Efficacy and Stability

| Parameter | Compound | Value | Cell Line / Condition | Source |

| Transcriptional Inhibition IC50 | This compound | Not explicitly stated, but potent at 5 µM | Not specified | [9] |

| VPC-70551 (parental) | ~10 µM | Not specified | [5][9] | |

| VPC-70063 (precursor) | >25 µM | Not specified | [5][9] | |

| Cell Viability Inhibition | This compound | 99.4% inhibition at 10 µM | IMR32 (N-Myc positive) | [1] |

| This compound | 14.1% inhibition at 10 µM | HO15.19 (N-Myc negative) | [1] | |

| Microsomal Stability (T1/2) | This compound | 2310 min | Liver microsomes | [1][5][9] |

| VPC-70551 (parental) | 141 min | Liver microsomes | [5][9] | |

| VPC-70063 (precursor) | 69 min | Liver microsomes | [5][9] |

Table 2: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg)

| Administration | Compound | Tmax (min) | Cmax (ng/mL) | Bioavailability | Source |

| Peroral (PO) | This compound | Not specified | Not specified | High | [2][5] |

| VPC-70551 | 480 | 2600 | Lower than this compound | [2] | |

| Intraperitoneal (IP) | This compound | Not specified | Not specified | High | [2][5] |

| VPC-70551 | 60 | 6220 | Lower than this compound | [2] |

Note: Specific Cmax and Tmax values for this compound were not detailed in the provided sources, but its profile was reported as improved with higher bioavailability compared to its parent compound.[2][5]

Experimental Protocols and Methodologies

The mechanism of this compound was elucidated through a series of key experiments. The general workflow involved computational screening followed by in vitro and in vivo validation.

Microscale Thermophoresis (MST)

This assay was performed to confirm the direct binding of this compound to the N-Myc-Max protein complex and to estimate the binding affinity (Kd).[2][5][6]

-

Protein Labeling: Purified recombinant N-Myc-Max protein complex was labeled with the red fluorescent dye NT647 using an amine-reactive protein labeling kit.[2]

-

Sample Preparation: A fixed concentration of the labeled N-Myc-Max complex (e.g., 5 nM) was mixed with a serial dilution of this compound in an assay buffer (20 mM Tris pH 8.0, 100 mM NaCl, 0.2 mM TCEP, 0.1 mM PMSF, 5% glycerol). The final DMSO concentration was kept constant (e.g., 5%).[2]

-

Incubation: The protein-inhibitor solutions were incubated at room temperature in the dark for 5 minutes.[2]

-

Measurement: Samples were loaded into premium capillaries for analysis on a Monolith NT.115 instrument. MST was performed using medium MST power and 20% LED excitation power.[2]

-

Data Analysis: The change in thermophoresis was plotted against the logarithm of the ligand concentration, and the data were fitted to determine the dissociation constant (Kd) using MO Affinity Analysis software.[2] The results indicated a weak but direct binding, consistent with the compound targeting the shallow DNA-binding pocket.[5]

Biolayer Interferometry (BLI)

BLI was used to quantify the ability of this compound to inhibit the binding of the N-Myc-Max complex to a DNA E-box sequence.[5][6]

-

Principle: A biotinylated DNA probe containing the E-box sequence is immobilized on a streptavidin-coated biosensor. The binding of the N-Myc-Max complex to this probe is measured in real-time.

-

Protocol: The assay was performed at various concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, and 200 µM).[5] The N-Myc-Max complex was incubated with the compound before being introduced to the DNA-coated biosensor.

-

Endpoint: The degree of association (binding) of the N-Myc-Max complex to the DNA probe was measured. A reduction in binding in the presence of this compound indicates inhibition.

-

Key Finding: this compound was shown to effectively disrupt the N-Myc-Max-DNA interaction at a concentration of 100 µM.[5]

Proximity Ligation Assay (PLA)

PLA was conducted to determine if this compound disrupts the formation of the N-Myc-Max heterodimer within cells.[5][6]

-

Cell Treatment: LNCaP-NMYC cells were treated with this compound (e.g., 10 µM) or a known Myc-Max dimerization inhibitor (10074-G5) for 72 hours.[5]

-

Assay Principle: Primary antibodies against N-Myc and Max are added. If the proteins are in close proximity (<40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified.

-

Detection: The amplified DNA is detected using a fluorescent probe, with each fluorescent dot representing an N-Myc-Max interaction.

-

Key Finding: Unlike the inhibitor 10074-G5, which reduced the number of interactions, this compound did not significantly change the number of N-Myc-Max interactions. This confirms that this compound does not block heterodimerization but rather the subsequent DNA binding.[5][6]

Transcriptional Reporter and Cell Viability Assays

These assays were used to measure the functional consequences of N-Myc inhibition by this compound.

-

Transcriptional Reporter Assay: A luciferase reporter construct under the control of an E-box-containing promoter was used. Cells were treated with increasing concentrations of this compound (0–25 µM), and the resulting luciferase activity was measured to quantify the inhibition of N-Myc-mediated transcription.[5][6][9]

-

Cell Viability/Proliferation Assays: N-Myc positive (e.g., IMR32, NCI-H660, SW1736-PTX, 8505C-PTX) and N-Myc negative (e.g., HO15.19) cell lines were treated with this compound (e.g., 0.5-30 µM for 0-72 hours).[1][6][9] Cell viability was assessed using standard methods (e.g., MTT, CellTiter-Glo). The results demonstrated potent and selective inhibition of proliferation in N-Myc-dependent cell lines.[1][6]

Conclusion

This compound is a novel, orally active N-Myc inhibitor with a well-defined mechanism of action.[7][8] It functions by directly binding to the N-Myc-Max heterodimer and sterically hindering its interaction with DNA E-boxes, thereby inhibiting the transcription of oncogenic target genes. This mechanism has been validated through a suite of biophysical and cell-based assays. With its high stability and bioavailability, this compound stands out as a promising clinical candidate for the treatment of NEPC and other malignancies driven by N-Myc overexpression.[2][5][9] Further preclinical and clinical investigation is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer | Semantic Scholar [semanticscholar.org]

- 4. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound | TargetMol [targetmol.com]

- 8. glpbio.cn [glpbio.cn]

- 9. researchgate.net [researchgate.net]

VPC-70619: A Targeted Approach to Inhibit N-Myc in Cancer Therapy

A Technical Overview for Researchers and Drug Development Professionals

VPC-70619 is an investigational small molecule inhibitor that directly targets the N-Myc protein, a critical driver in various aggressive cancers, most notably neuroendocrine prostate cancer (NEPC).[1][2][3][4] Developed through a sophisticated process of computer-aided drug design (CADD), this compound represents a promising therapeutic strategy for malignancies characterized by N-Myc overexpression.[1][3][4][5] This document provides an in-depth technical guide on the molecular target of this compound, its mechanism of action, and the experimental methodologies used to validate its function.

The Molecular Target: The N-Myc-Max Heterodimer DNA Binding Domain

The primary molecular target of this compound is the DNA-binding domain (DBD) of the N-Myc-Max heterodimer.[1][3][5] N-Myc, a member of the Myc family of oncoproteins, exerts its oncogenic effects by forming a heterodimer with Max (Myc-associated factor X). This N-Myc-Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[6]

This compound is designed to physically occupy the pocket within the N-Myc-Max DBD that is responsible for DNA interaction.[2][4] By binding to this site, this compound competitively inhibits the binding of the N-Myc-Max complex to E-box sequences, thereby preventing the transcription of N-Myc target genes and ultimately suppressing tumor growth.[2][7][8] It is crucial to note that this compound does not disrupt the formation of the N-Myc-Max heterodimer itself but specifically interferes with its ability to bind to DNA.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor compounds.

| Compound | IC50 (Transcriptional Assay) | Microsomal Stability (T1/2) | Reference |

| VPC-70063 | > 25 µM | 69 min | [5] |

| VPC-70551 | ~10 µM | 141 min | [5] |

| This compound | ~5 µM | 2310 min | [5] |

| Cell Line | N-Myc Status | Inhibition by this compound (10 µM) | Reference |

| IMR32 | N-Myc Amplified | 99.4% | [4][7] |

| HO15.19 | N-Myc Negative | 14.1% | [4][7] |

Signaling Pathway

The diagram below illustrates the N-Myc signaling pathway and the mechanism of inhibition by this compound.

Caption: N-Myc and Max form a complex that binds to DNA E-boxes, driving transcription of pro-proliferative genes. This compound inhibits this process by preventing the N-Myc-Max complex from binding to DNA.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Transcriptional Reporter Assay

Objective: To determine the effect of this compound on N-Myc-mediated transcription.

Methodology:

-

Cancer cell lines with known N-Myc expression status (e.g., N-Myc positive: LASCPC-01, NCIH660, LNCaP N-MYC, 22Rv1 N-MYC; N-Myc negative: HO15.19) are used.[6]

-

Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box repeats. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.

-

Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[5]

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the relative transcriptional activity.

-

Dose-response curves are generated to calculate the IC50 value of this compound.

Microscale Thermophoresis (MST)

Objective: To confirm the direct binding of this compound to the purified N-Myc-Max complex.[4][6]

Methodology:

-

Recombinant N-Myc and Max proteins are expressed and purified. The N-Myc-Max heterodimer is formed.

-

One of the binding partners (typically the protein complex) is labeled with a fluorescent dye.

-

A constant concentration of the fluorescently labeled N-Myc-Max complex is mixed with a serial dilution of this compound.

-

The samples are loaded into capillaries, and a microscopic temperature gradient is applied.

-

The movement of the fluorescent molecules along the temperature gradient is monitored. Changes in thermophoresis upon ligand binding are detected.

-

The binding affinity (Kd) is determined by plotting the change in thermophoresis against the ligand concentration.

Biolayer Interferometry (BLI)

Objective: To quantify the ability of this compound to disrupt the interaction between the N-Myc-Max complex and DNA.[6]

Methodology:

-

A biotinylated DNA oligonucleotide containing the E-box sequence is immobilized on a streptavidin-coated biosensor tip.

-

The biosensor tip is dipped into a solution containing the purified N-Myc-Max complex, allowing for association and the establishment of a baseline binding signal.

-

The tip is then moved to a solution containing the N-Myc-Max complex pre-incubated with varying concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 200 µM).[5]

-

The change in the interference pattern, which is proportional to the amount of bound protein, is measured in real-time.

-

A decrease in the binding signal in the presence of this compound indicates the disruption of the N-Myc-Max-DNA interaction.

Experimental Workflow

The following diagram outlines the general workflow for the identification and validation of this compound.

Caption: A streamlined workflow from computational design to the experimental validation and pharmacokinetic profiling of this compound.

References

- 1. [PDF] Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer | Semantic Scholar [semanticscholar.org]

- 2. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

VPC-70619: A Novel N-Myc Inhibitor for Neuroendocrine Prostate Cancer

A Technical Guide on Discovery, Mechanism, and Preclinical Development

This whitepaper provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of VPC-70619, a novel small-molecule inhibitor of the N-Myc oncogene. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of MYC-family transcription factors, particularly in the context of neuroendocrine prostate cancer (NEPC).

Introduction: The Challenge of Targeting N-Myc in Cancer

The MYC family of transcription factors, including N-Myc, are critical drivers in the development and progression of numerous human cancers.[1][2][3] N-Myc overexpression is a hallmark of several aggressive malignancies, including neuroendocrine prostate cancer (NEPC), a lethal form of prostate cancer that often emerges after androgen receptor (AR)-directed therapies.[1][2][3] In NEPC, N-Myc is a key driver of tumor growth and lineage plasticity, making it a compelling therapeutic target.[4] Despite its significance, the development of clinically effective N-Myc inhibitors has been challenging due to its "undruggable" nature as a transcription factor.[5]

This compound emerged from a focused effort to identify small molecules that could effectively inhibit N-Myc function.[1][2][3] This was achieved through a computer-aided drug design (CADD) approach targeting the N-Myc-Max DNA binding domain (DBD).[1][2][3]

Discovery and Optimization of this compound

The discovery of this compound was a multi-step process that began with in-silico screening and rational drug design. A lead compound, 70812, showed initial promise with low-micromolar potency against both N-Myc and AURKA.[1] Further optimization of a compound scaffold, exemplified by the precursor VPC-70551, led to the identification of this compound.[6] This new compound demonstrated improved microsomal stability and oral bioavailability compared to its predecessors.[6]

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the transcriptional activity of N-Myc. N-Myc forms a heterodimer with Max, which then binds to specific DNA sequences known as E-boxes to regulate the expression of genes involved in cell proliferation and growth.[7] this compound is designed to block the binding of the N-Myc-Max heterodimer to these DNA E-boxes.[3][8] Importantly, experimental evidence indicates that this compound does not disrupt the formation of the N-Myc-Max heterodimer itself.[3][9]

Signaling Pathway

The following diagram illustrates the N-Myc signaling pathway and the point of intervention for this compound.

Preclinical Data

This compound has demonstrated promising activity in preclinical studies, showcasing its potential as a therapeutic agent for N-Myc-driven cancers.

In Vitro Efficacy

The inhibitory activity of this compound was assessed in various cancer cell lines. The compound showed potent anti-proliferative effects in N-Myc expressing cell lines, including those representative of NEPC.[1][2][3]

| Compound | Cell Line | IC50 (µM) | N-Myc Status |

| This compound | NCI-H660 | 7.0 | N-Myc Driven |

| This compound | IMR32 | - | N-Myc Amplified |

| This compound | HO15.19 | Minimal Cytotoxicity | Myc-Negative |

Table 1: In vitro cell proliferation inhibition by this compound.[3]

Pharmacokinetic Properties

This compound was engineered for improved stability and bioavailability.

| Compound | Microsomal Stability (T1/2 min) |

| VPC-70063 | 69 |

| VPC-70551 | 141 |

| This compound | 2310 |

Table 2: Microsomal stability of this compound and its precursors.[9]

Experimental Protocols

The following are detailed methodologies for key experiments conducted during the evaluation of this compound.

Experimental Workflow

The general workflow for the evaluation of this compound is depicted below.

Transcriptional Reporter Assay

-

Objective: To determine the effect of this compound on MYC-mediated transcription.

-

Methodology:

-

Cells (e.g., HEK293T) are co-transfected with a reporter plasmid containing a MYC-responsive element (e.g., E-box sequences) driving the expression of a reporter gene (e.g., luciferase) and a plasmid expressing N-Myc.

-

Transfected cells are treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).

-

Luciferase activity is measured using a luminometer.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity.

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

N-Myc-positive (e.g., NCI-H660, IMR32) and N-Myc-negative (e.g., HO15.19) cells are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is determined using a colorimetric assay (e.g., MTS or MTT) or by cell counting.

-

IC50 values are determined from the dose-response curves.

-

Biolayer Interferometry (BLI)

-

Objective: To quantify the inhibition of N-Myc-Max binding to DNA by this compound.

-

Methodology:

-

A biotinylated DNA probe containing the E-box sequence is immobilized on a streptavidin-coated biosensor.

-

The biosensor is dipped into a solution containing the purified N-Myc-Max protein complex, leading to an increase in the optical thickness, which is measured in real-time.

-

The dissociation of the protein-DNA complex is then measured.

-

The experiment is repeated in the presence of varying concentrations of this compound to determine its effect on the binding kinetics.

-

Proximity Ligation Assay (PLA)

-

Objective: To determine if this compound disrupts the N-Myc-Max heterodimer in cells.

-

Methodology:

-

Cells are treated with this compound or a control compound.

-

Cells are fixed and permeabilized.

-

Primary antibodies specific for N-Myc and Max are added.

-

If N-Myc and Max are in close proximity (i.e., dimerized), secondary antibodies with attached oligonucleotide probes will ligate, and a rolling circle amplification will generate a fluorescent signal.

-

The number of fluorescent signals per nucleus is quantified by microscopy.

-

Microscale Thermophoresis (MST)

-

Objective: To confirm the direct binding of this compound to the purified N-Myc-Max complex.

-

Methodology:

-

The purified N-Myc-Max complex is labeled with a fluorescent dye.

-

The labeled protein is mixed with a serial dilution of this compound.

-

The samples are loaded into capillaries, and a microscopic temperature gradient is applied.

-

The movement of the fluorescently labeled protein along the temperature gradient is measured. A change in thermophoresis upon ligand binding indicates a direct interaction.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for N-Myc-driven cancers like neuroendocrine prostate cancer. Its novel mechanism of action, potent in vitro activity, and favorable pharmacokinetic profile make it a promising candidate for further preclinical and clinical development. Future studies will likely focus on in vivo efficacy in animal models of NEPC and other N-Myc-addicted tumors, as well as comprehensive toxicity and safety profiling. The continued development of this compound and similar compounds holds the potential to address a critical unmet need for patients with these aggressive malignancies.

References

- 1. [PDF] Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer | Semantic Scholar [semanticscholar.org]

- 2. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular Mechanisms of MYCN Dysregulation in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to VPC-70619: A Potent N-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-70619 is a novel, potent small-molecule inhibitor of the N-Myc transcription factor. It operates by disrupting the interaction between the N-Myc-Max heterodimer and its DNA E-box binding sites, a critical step in the transcription of genes responsible for cell proliferation and tumor progression. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental methodologies used to characterize this compound. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide, was identified through computer-aided drug design and optimization of a benzohydrazide (B10538) scaffold.[1][2]

| Property | Value | Reference |

| IUPAC Name | 3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide | [3] |

| Molecular Formula | C16H8ClF3N4O | [3] |

| Molecular Weight | 364.71 g/mol | [3][4] |

| SMILES Notation | N#CC1=CC(C(F)(F)F)=C(C=C1)NNC(C2=CC=C(C(Cl)=C2)C#N)=O | [5] |

| CAS Number | 2361742-30-3 | [5] |

| LogP | 4.0 | [3] |

| Appearance | Off-white to light yellow solid powder | [3] |

| Solubility | Soluble in DMSO | [6] |

Table 1: Physicochemical Properties of this compound

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, it is described as a derivative of a previously identified N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold.[1][2] The development process involved computational screening and medicinal chemistry efforts to optimize the lead compound.[1][2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of N-Myc, a transcription factor frequently overexpressed in various cancers, including neuroblastoma and neuroendocrine prostate cancer.[5][7]

Mechanism of Action

This compound functions by directly interfering with the DNA-binding ability of the N-Myc-Max heterodimer. It is proposed to bind to the DNA binding domain (DBD) of the N-Myc-Max complex, thereby sterically hindering its association with the E-box sequences on target gene promoters.[1][2][5] This disruption of DNA binding leads to the downregulation of N-Myc target genes involved in cell cycle progression and proliferation.[5]

In Vitro Activity

This compound has demonstrated potent and selective activity against N-Myc-dependent cancer cell lines.

| Assay | Cell Line | Result | Reference |

| Luciferase Transcription Inhibition | LNCaP-NMYC | IC50: 4.3 µM | |

| Cell Viability (10 µM) | IMR32 (N-Myc positive) | 99.4% inhibition | [8] |

| Cell Viability (10 µM) | HO15.19 (N-Myc negative) | 14.1% inhibition | [5] |

| Microsomal Stability (T1/2) | Liver Microsomes | 2310 min | [5] |

Table 2: In Vitro Biological Activity of this compound

Experimental Protocols

The characterization of this compound involved several key in vitro assays to determine its biological activity and mechanism of action.

Luciferase Transcription Inhibition Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of N-Myc.

Methodology:

-

Cell Line: LNCaP cells engineered to express N-Myc (LNCaP-NMYC) and containing a luciferase reporter gene driven by an N-Myc responsive promoter are used.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Lysis and Luciferase Measurement: After incubation, cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to the transcriptional activity of N-Myc, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: Both N-Myc positive (e.g., IMR32) and N-Myc negative (e.g., HO15.19) cell lines are used to assess selectivity.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 72 hours).

-

Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well.

-

Measurement: The signal (luminescence or fluorescence), which correlates with the number of viable cells, is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Biolayer Interferometry (BLI)

BLI is used to confirm the direct binding of this compound to the N-Myc-Max complex and its ability to disrupt the complex's interaction with DNA.

Methodology:

-

Immobilization: A biotinylated DNA oligonucleotide containing the E-box sequence is immobilized on a streptavidin-coated biosensor tip.

-

Baseline: The biosensor is equilibrated in a buffer to establish a baseline reading.

-

Association: The biosensor is dipped into a solution containing the purified N-Myc-Max protein complex, and the association is monitored in real-time.

-

Dissociation: The biosensor is moved back to the buffer to monitor the dissociation of the protein from the DNA.

-

Competition Assay: To test for disruption, the N-Myc-Max complex is pre-incubated with this compound before being introduced to the DNA-coated biosensor. A reduction in the binding signal indicates that this compound inhibits the N-Myc-Max-DNA interaction.

Microscale Thermophoresis (MST)

MST is another biophysical technique used to quantify the binding affinity between this compound and the N-Myc-Max complex.

Methodology:

-

Labeling: One of the binding partners (typically the N-Myc-Max protein) is fluorescently labeled.

-

Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of this compound.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored. A change in thermophoresis upon binding of this compound is detected.

-

Data Analysis: The change in the thermophoretic signal is plotted against the ligand concentration to determine the binding affinity (Kd).

Conclusion

This compound is a promising N-Myc inhibitor with a well-defined mechanism of action and potent in vitro activity against N-Myc-dependent cancer cells. Its favorable physicochemical properties, including high microsomal stability, suggest its potential for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel N-Myc inhibitors.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Small Molecule Selectively Targets N-Myc to Suppress Neuroblastoma Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assay [bio-protocol.org]

- 8. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

VPC-70619 CAS number and molecular weight

An In-Depth Technical Guide to VPC-70619: An N-Myc Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule inhibitor of N-Myc, a member of the Myc family of transcription factors.[1][2] Dysregulation of N-Myc is a known driver in a variety of aggressive cancers, including neuroendocrine prostate cancer, for which effective treatments are limited.[1] this compound was developed through computer-aided drug design and medicinal chemistry efforts to target the N-Myc-Max heterodimer's interaction with DNA.[1][3] This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, experimental data, and relevant protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| CAS Number | 2361742-30-3 | MedchemExpress, InvivoChem |

| Molecular Weight | 364.71 g/mol | InvivoChem |

| Molecular Formula | C₁₆H₈ClF₃N₄O | InvivoChem |

Mechanism of Action: Targeting the N-Myc-Max-DNA Interface

This compound exerts its inhibitory effect by directly interfering with the binding of the N-Myc-Max protein complex to its target DNA sequences, known as E-boxes.[1][2] Unlike some other Myc inhibitors that aim to disrupt the N-Myc-Max heterodimer itself, this compound is proposed to bind to a pocket on the N-Myc-Max DNA binding domain.[1][3] This binding sterically hinders the complex from effectively engaging with the E-box consensus sequence on the DNA, thereby inhibiting the transcription of N-Myc target genes that are critical for cell proliferation, growth, and survival.

Caption: Mechanism of this compound action.

Experimental Data

This compound has demonstrated significant activity in preclinical studies. The following tables summarize key quantitative data from published literature.

In Vitro Activity

| Cell Line | N-Myc Status | IC₅₀ (µM) | Assay Type | Reference |

| IMR32 | Positive | ~5 | Transcriptional Assay | ResearchGate |

| NCI-H660 | Positive | ~5 | Transcriptional Assay | ResearchGate |

| HO15.19 | Negative | >25 | Transcriptional Assay | ResearchGate |

Pharmacokinetic Properties

| Parameter | Value | Administration Route | Species | Reference |

| Microsomal Stability (T₁/₂) | 2310 min | In Vitro | Mouse | ResearchGate |

| Bioavailability | High | Oral & Intraperitoneal | Mouse | ResearchGate |

Experimental Protocols

The following are representative protocols for experiments commonly performed with this compound, based on methodologies described in the literature.

Cell Proliferation Assay

-

Cell Seeding: Plate N-Myc-positive (e.g., IMR32) and N-Myc-negative (e.g., HO15.19) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0-25 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using non-linear regression analysis.

N-Myc-Max-DNA Binding Assay (Biolayer Interferometry - BLI)

-

Biotinylation of DNA: Synthesize and biotinylate a double-stranded DNA oligonucleotide containing the E-box consensus sequence.

-

Sensor Hydration and Loading: Hydrate streptavidin-coated biosensors in assay buffer. Load the biotinylated E-box DNA onto the sensors.

-

Protein Preparation: Prepare a solution of the purified N-Myc-Max heterodimer in the assay buffer.

-

Association Step: Dip the DNA-loaded sensors into wells containing the N-Myc-Max protein solution to measure the association kinetics.

-

Inhibition Assessment: Pre-incubate the N-Myc-Max heterodimer with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) before the association step.

-

Dissociation Step: Move the sensors to buffer-only wells to measure the dissociation of the N-Myc-Max complex from the DNA.

-

Data Analysis: Analyze the sensorgrams to determine the binding kinetics and the inhibitory effect of this compound on the N-Myc-Max-DNA interaction.

Caption: Experimental workflow for BLI.

Conclusion

This compound is a promising N-Myc inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to specifically disrupt the N-Myc-Max-DNA interaction provides a targeted approach for treating N-Myc-driven malignancies. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

The Core Mechanism of VPC-70619: A Technical Guide to its Inhibition of N-Myc Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VPC-70619, a small-molecule inhibitor of the N-Myc (MYCN) oncoprotein. N-Myc is a critical transcription factor implicated in the development and progression of several aggressive cancers, including neuroblastoma and neuroendocrine prostate cancer.[1][2][3] Due to its traditionally "undruggable" nature, the development of targeted inhibitors like this compound represents a significant advancement in the field.[2] This document details the molecular interactions, summarizes key quantitative data, and outlines the experimental protocols used to validate the function of this compound.

The N-Myc Signaling Pathway and its Oncogenic Role

N-Myc, a member of the Myc family of proto-oncogenes, is a basic-helix-loop-helix-zipper (bHLHZ) transcription factor.[1] Its oncogenic activity is contingent upon its heterodimerization with another bHLHZ protein, Max (Myc-associated factor X).[1][4][5][6] This N-Myc/Max complex then binds to specific DNA sequences known as E-boxes (consensus sequence: CACGTG) located in the promoter regions of its target genes.[1][5][7] This binding event initiates the transcription of a vast array of genes involved in crucial cellular processes such as proliferation, growth, apoptosis, and metabolism.[1][8] In cancer, the amplification and subsequent overexpression of N-Myc lead to uncontrolled cell division and tumorigenesis, making it a prime therapeutic target.[3]

Mechanism of Action of this compound

This compound functions as a potent inhibitor of N-Myc by directly interfering with a critical step in its transcriptional activity. The core mechanism of this compound is to block the binding of the N-Myc/Max heterodimer to the DNA E-box .[2][9][10][11] Importantly, studies have shown that this compound does not disrupt the formation of the N-Myc/Max heterodimer itself.[10][12] Instead, it is proposed to bind to a druggable pocket on the N-Myc/Max DNA binding domain, sterically hindering the complex's ability to engage with its DNA target.[2][10] This action effectively prevents the transcription of N-Myc target genes, leading to the suppression of the oncogenic phenotype in N-Myc-dependent cancer cells.[9][12]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity and properties of this compound and its precursors.

Table 1: In Vitro Efficacy of this compound and Precursors

| Compound | Assay | IC50 (µM) | Cell Line(s) | Reference |

|---|---|---|---|---|

| This compound | Transcriptional Assay | ~5 µM | LNCaP-NMYC | [13] |

| VPC-70551 | Transcriptional Assay | ~10 µM | LNCaP-NMYC | [13] |

| VPC-70063 | Transcriptional Assay | >25 µM | LNCaP-NMYC |[13] |

Table 2: Cell-Based Inhibition and Specificity of this compound

| Cell Line | N-Myc Status | This compound Concentration (µM) | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| IMR32 | Positive | 10 | 99.4 | [9] |

| HO15.19 | Negative | 10 | 14.1 |[9] |

Table 3: Pharmacokinetic Properties of this compound and Precursors

| Compound | Parameter | Value (min) | Assay | Reference |

|---|---|---|---|---|

| This compound | T1/2 (Microsomal Stability) | 2310 | In vitro liver microsomes | [9][13] |

| VPC-70551 | T1/2 (Microsomal Stability) | 141 | In vitro liver microsomes | [13] |

| VPC-70063 | T1/2 (Microsomal Stability) | 69 | In vitro liver microsomes |[13] |

Key Experimental Protocols

The validation of this compound's mechanism of action relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Microscale Thermophoresis (MST)

-

Objective: To confirm the direct binding of this compound to the purified N-Myc/Max protein complex and to determine the binding affinity.[2][12]

-

Methodology:

-

Protein Preparation: Recombinant N-Myc and Max proteins are expressed and purified. The N-Myc/Max heterodimer is formed.

-

Labeling: The N-Myc/Max complex is fluorescently labeled according to the manufacturer's protocol (e.g., with an NHS-reactive dye).

-

Sample Preparation: A constant concentration of the labeled N-Myc/Max complex is mixed with a serial dilution of this compound in a suitable buffer.

-

MST Measurement: The samples are loaded into capillaries, and the movement of the fluorescently labeled complex through a temperature gradient induced by an infrared laser is measured.

-

Data Analysis: Changes in the thermophoretic movement upon ligand binding are plotted against the ligand concentration to determine the dissociation constant (Kd). A dose-dependent change in thermophoresis indicates a direct interaction.[10]

-

Biolayer Interferometry (BLI)

-

Objective: To demonstrate that this compound inhibits the binding of the N-Myc/Max complex to DNA.[12][14]

-

Methodology:

-

Sensor Preparation: A streptavidin-coated biosensor is loaded with a biotinylated DNA oligonucleotide containing the E-box sequence.

-

Baseline: The sensor is dipped into a buffer solution to establish a baseline reading.

-

Association: The sensor is then moved into a solution containing the purified N-Myc/Max complex, and the binding of the complex to the DNA is measured as a shift in the interference pattern.

-

Inhibition Assay: The association step is repeated in the presence of increasing concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 200 µM).[13]

-

Data Analysis: A reduction in the binding signal in the presence of this compound indicates that the compound blocks the N-Myc/Max-DNA interaction.

-

Proximity Ligation Assay (PLA)

-

Objective: To determine if this compound disrupts the heterodimerization of N-Myc and Max within cells.[10][12]

-

Methodology:

-

Cell Culture and Treatment: N-Myc expressing cells (e.g., LNCaP-NMYC) are cultured and treated with this compound, a known dimerization inhibitor (e.g., 10074-G5) as a positive control, or a vehicle control for a specified period (e.g., 72 hours).[13]

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

-

Primary Antibody Incubation: The cells are incubated with two primary antibodies raised in different species, one specific for N-Myc and the other for Max.

-

PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that recognize the primary antibodies are added.

-

Ligation and Amplification: If N-Myc and Max are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

-

Detection: A fluorescently labeled probe hybridizes to the amplified DNA, creating a distinct fluorescent spot.

-

Imaging and Quantification: The cells are imaged using fluorescence microscopy, and the number of fluorescent spots per nucleus is quantified. A lack of significant change in the number of spots in this compound-treated cells compared to the vehicle control indicates that the N-Myc/Max interaction is not disrupted.[10][13]

-

Transcriptional Reporter Assay

-

Objective: To measure the effect of this compound on N-Myc-mediated transcriptional activity.[12][14]

-

Methodology:

-

Cell Line and Plasmids: A suitable cell line is co-transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple E-box sequences and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: The transfected cells are treated with increasing concentrations of this compound.

-

Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the activities of both luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of N-Myc transcriptional function. The IC50 value is calculated from the dose-response curve.[13]

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and validation of a small-molecule inhibitor targeting the N-Myc/Max/DNA interaction.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are N-Myc inhibitors and how do they work? [synapse.patsnap.com]

- 4. N-Myc - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Oncogenic activity of the c-Myc protein requires dimerization with Max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. N-Myc functions in transcription and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

VPC-70619: A Novel N-Myc Inhibitor for Neuroendocrine Prostate Cancer

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that typically arises in the setting of androgen deprivation therapy.[1] A key molecular driver of NEPC is the overexpression of the N-Myc oncogene.[2][3] VPC-70619 is a novel, orally active small molecule inhibitor that specifically targets the N-Myc/Max complex, preventing its binding to DNA and subsequent transcriptional activation of target genes.[1][4] Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in N-Myc-expressing cancer cell lines, including NEPC models.[1] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's role in neuroendocrine prostate cancer.

Introduction to Neuroendocrine Prostate Cancer and the Role of N-Myc

Neuroendocrine prostate cancer is a highly aggressive subtype of prostate cancer characterized by the loss of androgen receptor signaling and the expression of neuroendocrine markers.[1] It often emerges as a mechanism of resistance to androgen receptor-targeted therapies.[1] A significant molecular alteration in NEPC is the amplification and overexpression of the MYCN gene, which encodes the N-Myc protein.[2][3]

N-Myc is a transcription factor that forms a heterodimer with Max.[5] The N-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[4] In NEPC, aberrant N-Myc activity is a key driver of tumor progression and is associated with a poor prognosis.[2][3] Therefore, targeting the N-Myc signaling pathway presents a promising therapeutic strategy for this challenging disease.

This compound: A Targeted N-Myc Inhibitor

This compound was identified through a computer-aided drug design (CADD) approach as a potent inhibitor of the N-Myc/Max complex.[1] It is a derivative of the N'-[4-Cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold and has been optimized for improved microsomal stability and oral bioavailability compared to its parent compounds.[5]

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the DNA-binding activity of the N-Myc/Max heterodimer.[4] It does not disrupt the formation of the N-Myc/Max complex itself but rather blocks the ability of the complex to bind to E-box sequences in the DNA.[4] This inhibition of DNA binding prevents the transcription of N-Myc target genes, leading to a reduction in cell proliferation and survival in N-Myc-driven cancers.[4]

dot

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a panel of cancer cell lines with varying levels of N-Myc expression.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent and selective inhibition of cell proliferation in N-Myc-expressing cancer cell lines.[1] The table below summarizes the inhibitory activity of this compound in key cell lines.

| Cell Line | Cancer Type | N-Myc Status | This compound Inhibition at 10 µM | IC50 (µM) |

| NCI-H660 | Neuroendocrine Prostate Cancer | Positive | Strong Inhibition | Not Reported |

| IMR32 | Neuroblastoma | Positive | 99.4% | Not Reported |

| HO15.19 | Burkitt's Lymphoma | Negative | 14.1% | Not Reported |

| LNCaP-NMYC | Prostate Cancer (N-Myc expressing) | Positive | Not Reported | 4.3 (transcriptional inhibition) |

Table 1: In Vitro Activity of this compound in Cancer Cell Lines. [6][7]

Pharmacokinetic Properties

Pharmacokinetic studies in mice have shown that this compound has high bioavailability following both intraperitoneal and oral administration.[7] It also exhibits significantly improved microsomal stability compared to its parent compounds.[7]

| Compound | Microsomal Stability (T1/2, min) |

| This compound | 2310 |

| VPC-70551 | 141 |

| VPC-70063 | 69 |

Table 2: Microsomal Stability of this compound and Parent Compounds. [7]

Experimental Protocols

The following sections outline the principles of the key experimental assays used to characterize the activity of this compound.

N-Myc-Max Luciferase Transcription Reporter Assay

This assay is used to quantify the transcriptional activity of the N-Myc/Max complex.

-

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with N-Myc/Max binding sites (E-boxes). When N-Myc is active, it binds to the E-boxes and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of N-Myc.

-

Protocol Outline:

-

Seed cells in a multi-well plate.

-

Co-transfect cells with the luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treat the cells with varying concentrations of this compound.

-

After an incubation period, lyse the cells and measure the luciferase and Renilla activities using a luminometer.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the specific inhibition of N-Myc transcriptional activity.

-

dot

Proximity Ligation Assay (PLA)

PLA is used to detect and visualize protein-protein interactions in situ. In the context of this compound, it was used to confirm that the compound does not disrupt the interaction between N-Myc and Max.

-

Principle: Two primary antibodies, each recognizing one of the proteins of interest (N-Myc and Max), are added to fixed and permeabilized cells. Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are then added. If the two proteins are in close proximity (<40 nm), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots.

-

Protocol Outline:

-

Culture, fix, and permeabilize cells on coverslips.

-

Incubate with primary antibodies against N-Myc and Max.

-

Wash and incubate with PLA probes (secondary antibodies with attached oligonucleotides).

-

Ligate the oligonucleotides to form a circular DNA template.

-

Amplify the circular DNA template using a polymerase.

-

Detect the amplified DNA with fluorescent probes.

-

Visualize and quantify the fluorescent spots using fluorescence microscopy.

-

Biolayer Interferometry (BLI)

BLI is a label-free technique used to measure real-time biomolecular interactions. It was employed to demonstrate that this compound inhibits the binding of the N-Myc/Max complex to DNA.

-

Principle: A biosensor tip is coated with one of the interacting molecules (e.g., a biotinylated DNA E-box sequence). The tip is then dipped into a solution containing the other interacting partner (the N-Myc/Max complex) with or without this compound. The binding of molecules to the biosensor surface causes a change in the interference pattern of light reflected from the tip, which is measured in real-time. This allows for the determination of association and dissociation rates.

-

Protocol Outline:

-

Immobilize the biotinylated DNA E-box oligonucleotide onto a streptavidin-coated biosensor tip.

-

Establish a baseline reading in buffer.

-

Associate the N-Myc/Max complex (with or without this compound) with the immobilized DNA.

-

Transfer the biosensor to a buffer-only well to measure dissociation.

-

Analyze the resulting sensorgram to determine binding kinetics.

-

Microscale Thermophoresis (MST)

MST is a technique used to quantify biomolecular interactions in solution. It was used to confirm the direct binding of this compound to the purified N-Myc/Max complex.

-

Principle: A fluorescently labeled molecule (e.g., N-Myc/Max complex) is mixed with a non-labeled binding partner (this compound) at various concentrations. A microscopic temperature gradient is induced by an infrared laser, causing the molecules to move out of the heated region. The movement (thermophoresis) of the fluorescently labeled molecule is altered upon binding to its partner due to changes in size, charge, or hydration shell. This change in thermophoresis is used to determine the binding affinity.

-

Protocol Outline:

-

Label the purified N-Myc/Max complex with a fluorescent dye.

-

Prepare a dilution series of this compound.

-

Mix the labeled N-Myc/Max complex with each concentration of this compound.

-

Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

Plot the change in thermophoresis against the ligand concentration to determine the binding affinity (Kd).

-

N-Myc Signaling in Neuroendocrine Prostate Cancer

In NEPC, the N-Myc signaling pathway is a central driver of the aggressive phenotype. N-Myc, in complex with Max, activates a transcriptional program that promotes cell cycle progression, inhibits apoptosis, and maintains a stem-cell-like state. Key downstream effectors and interacting partners of N-Myc in NEPC include Aurora Kinase A (AURKA), which stabilizes N-Myc, and EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which cooperates with N-Myc to repress tumor suppressor genes.

dot

Clinical Development Status

As of the date of this publication, there is no publicly available information regarding clinical trials for this compound. The compound is currently in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for the treatment of neuroendocrine prostate cancer. Its targeted mechanism of action, potent in vitro activity against N-Myc-driven cancer cells, and favorable pharmacokinetic profile warrant further investigation. The continued development of this compound and other N-Myc inhibitors holds the potential to address the significant unmet medical need for effective therapies for patients with this aggressive and lethal form of prostate cancer.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. N-Myc Drives Neuroendocrine Prostate Cancer Initiated from Human Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Myc Drives Neuroendocrine Prostate Cancer Initiated from Human Prostate Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. espace.inrs.ca [espace.inrs.ca]

- 6. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of this compound, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating VPC-70619 in Neuroblastoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer originating from the developing nervous system, remains a clinical challenge, particularly in its high-risk, N-Myc amplified form. The N-Myc oncoprotein, a transcription factor, is a key driver of tumorigenesis and represents a critical therapeutic target. This technical guide provides an in-depth overview of the preclinical investigation of VPC-70619, a small molecule inhibitor of N-Myc, in neuroblastoma cell lines. We summarize the available quantitative data, provide detailed experimental protocols for key assays, and present visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development of N-Myc targeted therapies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the N-Myc transcription factor.[1][2] Its primary mechanism of action involves the disruption of the interaction between the N-Myc-Max heterodimer and its DNA binding motif, the E-box.[1][2] This inhibition prevents the transcription of N-Myc target genes that are crucial for cell proliferation, growth, and survival. This compound has demonstrated significant anti-proliferative activity in N-Myc-dependent cancer cell lines, including those derived from neuroblastoma, while exhibiting minimal effects on cells that do not overexpress N-Myc.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in several neuroblastoma cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

| Cell Line | N-Myc Status | Assay Type | Concentration | Result | Reference |

| IMR-32 | Amplified | Cell Viability | 10 µM | 99.4% inhibition | [1] |

| NCI-H660 | Positive | Cell Viability | - | IC50 = 7.0 µM | |

| HO15.19 | Negative | Cell Viability | 10 µM | 14.1% inhibition | [1] |

Table 2: Transcriptional Inhibition by this compound

| Assay Type | Cell Line Context | Concentration | Result | Reference |

| Luciferase Reporter Assay | N-Myc Driven | - | IC50 = 4.3 µM |

Signaling Pathway

This compound targets the N-Myc signaling pathway, which is a critical driver in many neuroblastomas. The diagram below illustrates the mechanism of action of this compound.

Figure 1. Mechanism of action of this compound in the N-Myc signaling pathway.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Neuroblastoma cell lines (e.g., IMR-32, NCI-H660)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for N-Myc Target Gene Expression

This protocol is used to quantify the changes in the expression of N-Myc target genes following treatment with this compound.

Materials:

-

Neuroblastoma cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for N-Myc target genes (e.g., ODC1, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat neuroblastoma cells with this compound at various concentrations for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental and Drug Discovery Workflows

The investigation of a novel compound like this compound follows a structured workflow from initial screening to preclinical evaluation.

Figure 2. A generalized drug discovery workflow for a small molecule inhibitor.

The experimental workflow for characterizing this compound in neuroblastoma cell lines is depicted below.

Figure 3. Experimental workflow for the in vitro investigation of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of N-Myc amplified neuroblastoma. Its selective inhibition of the N-Myc-Max interaction and subsequent downstream signaling provides a clear rationale for its continued development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this compound and other novel N-Myc inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to advance this compound towards clinical application.

References

VPC-70619: A Potential Therapeutic Avenue for Anaplastic Thyroid Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anaplastic thyroid cancer (ATC) is a rare but highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. Recent research has identified the N-Myc transcription factor as a potential therapeutic target in ATC, particularly in the context of chemoresistance. This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of VPC-70619, a small molecule inhibitor of N-Myc, as a potential therapeutic agent for thyroid cancer. We delve into its mechanism of action, summarize key quantitative findings from in vitro studies, provide detailed experimental protocols, and visualize the relevant signaling pathways and experimental workflows.

Introduction to Anaplastic Thyroid Cancer and the Role of N-Myc

Anaplastic thyroid cancer is an undifferentiated form of thyroid carcinoma characterized by rapid growth, aggressive local invasion, and early distant metastasis. It is largely refractory to conventional therapies, including surgery, radiation, and chemotherapy, resulting in a median survival of only a few months. The molecular landscape of ATC is complex, often involving mutations in genes such as BRAF, RAS, and TP53.

The MYCN gene, encoding the N-Myc protein, is a member of the Myc family of proto-oncogenes. N-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and differentiation. While its amplification is a hallmark of neuroblastoma, aberrant N-Myc expression has been implicated in the pathogenesis and chemoresistance of other malignancies, including anaplastic thyroid cancer. Overexpression of N-Myc can drive tumor progression and contribute to resistance to cytotoxic agents like paclitaxel (B517696), a standard-of-care chemotherapeutic for ATC.

This compound: A Targeted N-Myc Inhibitor

This compound is a potent and selective small molecule inhibitor of N-Myc.[1] Its mechanism of action involves the disruption of the interaction between the N-Myc-Max heterodimer and its DNA binding E-box elements. This prevents the transcription of N-Myc target genes that are essential for tumor cell survival and proliferation. Preclinical studies have demonstrated the potential of this compound to overcome paclitaxel resistance in ATC cell lines, suggesting a promising new therapeutic strategy for this devastating disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in relevant cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | Metric | Value | Reference |

| IMR32 | Neuroblastoma (N-Myc dependent) | % Inhibition (10 µM) | 99.4% | |

| HO15.19 | N-Myc negative cell line | % Inhibition (10 µM) | 14.1% |

Table 2: Effect of this compound on Paclitaxel-Resistant Anaplastic Thyroid Cancer Cell Viability

| Cell Line | Treatment | Concentration | % Cell Viability (relative to untreated) |

| SW1736-PTX | This compound | 2 µM | ~85% |

| SW1736-PTX | Paclitaxel | 500 nM | ~95% |

| SW1736-PTX | This compound + Paclitaxel | 2 µM + 500 nM | ~60% |

| 8505C-PTX | This compound | 2 µM | ~90% |

| 8505C-PTX | Paclitaxel | 500 nM | ~100% |

| 8505C-PTX | This compound + Paclitaxel | 2 µM + 500 nM | ~70% |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

| Microsomal Stability (T1/2) | 2310 min |

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the efficacy of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

Paclitaxel-resistant anaplastic thyroid cancer cell lines SW1736-PTX and 8505C-PTX were utilized.

-

-

Culture Conditions:

-

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

-

To maintain paclitaxel resistance, the medium was supplemented with 500 nM paclitaxel.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Reagents:

-

This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Paclitaxel was similarly dissolved in DMSO.

-

Cell Viability Assay

-

Cell Seeding:

-

Cells were seeded in 96-well plates at a density of 5 x 103 cells per well.

-

-

Treatment:

-

After 24 hours, cells were treated with varying concentrations of this compound (0.5-30 µM), paclitaxel, or a combination of both for 72 hours.

-

-

MTT Assay:

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 3-4 hours at 37°C.

-

The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

-

Colony Formation Assay

-

Cell Seeding:

-

Cells were seeded in 6-well plates at a density of 1 x 103 cells per well.

-

-

Treatment:

-

Cells were treated with this compound (2 µM), paclitaxel (500 nM), or a combination of both.

-

-

Incubation:

-

The plates were incubated for 10-14 days to allow for colony formation.

-

-

Staining and Quantification:

-

Colonies were fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies (containing >50 cells) was counted.

-

Wound Healing (Scratch) Assay

-

Cell Seeding:

-

Cells were seeded in 6-well plates and grown to confluence.

-

-

Wound Creation:

-

A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

-

-

Treatment:

-

The cells were washed with PBS to remove debris and then treated with this compound (2 µM), paclitaxel (500 nM), or a combination of both in a serum-free medium.

-

-

Imaging and Analysis:

-

Images of the scratch were captured at 0 and 24 hours.

-

The width of the scratch was measured, and the percentage of wound closure was calculated.

-

Visualizing the Molecular Landscape

N-Myc Signaling Pathway in Thyroid Cancer

The following diagram illustrates the proposed signaling pathway involving N-Myc in thyroid cancer and the point of intervention for this compound. In many thyroid cancers, upstream signaling pathways such as MAPK (often activated by BRAF mutations) and PI3K/Akt can lead to the activation and stabilization of N-Myc. N-Myc, in complex with Max, then binds to E-box sequences in the promoter regions of target genes, driving the expression of proteins involved in cell cycle progression, proliferation, and inhibition of apoptosis. This compound acts by preventing the N-Myc/Max complex from binding to DNA, thereby inhibiting the transcription of these target genes.

Caption: N-Myc signaling pathway in thyroid cancer and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines the logical progression of experiments to assess the therapeutic potential of this compound in anaplastic thyroid cancer. The workflow begins with the establishment of paclitaxel-resistant cell lines, followed by in vitro assays to determine the direct effects of this compound on cell viability, colony-forming ability, and migration. Promising in vitro results would then lead to in vivo studies using xenograft models to evaluate the anti-tumor efficacy and safety of this compound in a more complex biological system.

Caption: Preclinical experimental workflow for evaluating this compound in anaplastic thyroid cancer.

Conclusion and Future Directions

The preclinical data presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for anaplastic thyroid cancer, particularly for patients with paclitaxel-resistant disease. The ability of this compound to inhibit N-Myc and resensitize ATC cells to chemotherapy is a significant finding. Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of ATC. Furthermore, the identification of predictive biomarkers for this compound response will be crucial for its clinical development and for patient stratification in future clinical trials. The exploration of combination therapies, beyond paclitaxel, also represents a promising avenue for enhancing the therapeutic impact of N-Myc inhibition in this challenging disease.

References

The Pharmacokinetics of VPC-70619: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of VPC-70619, a novel small-molecule inhibitor of N-Myc. This compound has demonstrated significant potential as a therapeutic agent for neuroendocrine prostate cancer (NEPC) and other cancers characterized by N-Myc overexpression.[1][2][3] This document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the compound's mechanism of action and the experimental workflow that led to its discovery.

Introduction

The Myc family of transcription factors are critical drivers in the development and progression of numerous human cancers, including prostate cancer.[1][3] In the advanced and lethal form of prostate cancer known as neuroendocrine prostate cancer (NEPC), the overexpression of N-Myc is a key feature.[1][3] this compound was identified through computer-aided drug design (CADD) as a potent inhibitor of the N-Myc-Max heterocomplex, preventing its binding to DNA E-boxes and subsequent transcriptional activation of target genes.[1][4] This compound has shown strong antiproliferative activity against N-Myc-expressing cell lines and exhibits a favorable pharmacokinetic profile, making it a promising candidate for further development.[1][5]

Mechanism of Action